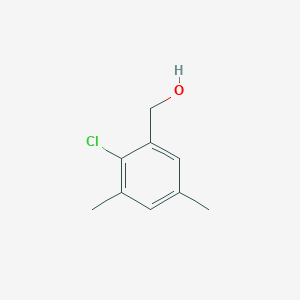
(2-Chloro-3,5-dimethylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11ClO It is a chlorinated derivative of phenylmethanol, characterized by the presence of two methyl groups and one chlorine atom on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3,5-dimethylphenyl)methanol typically involves the chlorination of 3,5-dimethylphenylmethanol. One common method is the reaction of 3,5-dimethylphenylmethanol with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 2-position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective chlorination of the desired position on the benzene ring.
化学反应分析
Types of Reactions
(2-Chloro-3,5-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 3,5-dimethylphenylmethanol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: The major products are 2-chloro-3,5-dimethylbenzaldehyde or 2-chloro-3,5-dimethylacetophenone.
Reduction: The major product is 3,5-dimethylphenylmethanol.
Substitution: The products depend on the nucleophile used, such as 2-methoxy-3,5-dimethylphenylmethanol when using sodium methoxide.
科学研究应用
(2-Chloro-3,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
作用机制
The mechanism of action of (2-Chloro-3,5-dimethylphenyl)methanol depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,5-Dimethylphenylmethanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4,6-dimethylphenylmethanol: Similar structure but with different positions of the methyl groups, leading to different chemical properties.
2-Chloro-3,5-dimethylbenzaldehyde: An oxidized form of (2-Chloro-3,5-dimethylphenyl)methanol.
Uniqueness
This compound is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for targeted chemical synthesis and research.
属性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC 名称 |
(2-chloro-3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11ClO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-4,11H,5H2,1-2H3 |
InChI 键 |
QUURYOCLMZCDLB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)CO)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















